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molecular formula C8H10N2O3 B8575689 1H-Imidazole-1-acetic acid, 4-formyl-, ethyl ester

1H-Imidazole-1-acetic acid, 4-formyl-, ethyl ester

Cat. No. B8575689
M. Wt: 182.18 g/mol
InChI Key: HZEJXIBXLJOUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829580B2

Procedure details

To a solution of 1H-imidazole-4(5)-carbaldehyde (5.5 g) in acetonitrile (100 ml) were added ethyl bromoacetate (7.65 ml), potassium carbonate (15.8 g) and potassium iodide (11.4 g) with stirring. The mixture was stirred at 50° C. for 3.5 hours, and after cooling, precipitates were removed by filtration, and the filtrate was concentrated under reduced pressure. The residue thus obtained was purified successively by silica gel chromatography using dichloromethane and methanol (10:1) as an eluent and by preparative HPLC (YMC-Pack ODS-A; YMC, eluent: acetonitrile/water, 15/85, v/v) to afford ethyl(4-formyl-1H-imidazol-1-yl)acetate (4.60 g, yield: 44%) as the more mobile isomer, and the title compound (1.95 g, yield: 19%) as the less mobile isomer, both as yellow oils respectively. The less mobile, title isomer: 1H NMR (500 MHz, CDCl3) δ ppm: 1.30 (3H, t, J=7.0), 4.26 (2H, q, J=7.0), 5.05 (2H, s), 7.68 (1H, s), 7.84 (1H, s), 9.75 (1H, s).
[Compound]
Name
1H-imidazole-4(5)-carbaldehyde
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
7.65 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:8](=[O:11])([O-])[O-].[K+].[K+].[I-].[K+].[C:16](#[N:18])[CH3:17].O.[C:20](#[N:22])C>>[CH2:6]([O:5][C:3](=[O:4])[CH2:2][N:18]1[CH:16]=[C:17]([CH:8]=[O:11])[N:22]=[CH:20]1)[CH3:7] |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
1H-imidazole-4(5)-carbaldehyde
Quantity
5.5 g
Type
reactant
Smiles
Name
Quantity
7.65 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
15.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
11.4 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N.O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 50° C. for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified successively by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CN1C=NC(=C1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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